Roflupram

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

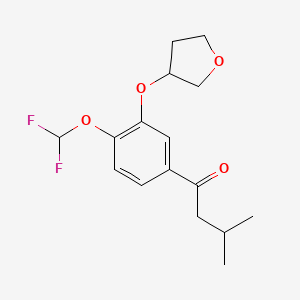

Molecular Formula |

C16H20F2O4 |

|---|---|

Molecular Weight |

314.32 g/mol |

IUPAC Name |

1-[4-(difluoromethoxy)-3-(oxolan-3-yloxy)phenyl]-3-methylbutan-1-one |

InChI |

InChI=1S/C16H20F2O4/c1-10(2)7-13(19)11-3-4-14(22-16(17)18)15(8-11)21-12-5-6-20-9-12/h3-4,8,10,12,16H,5-7,9H2,1-2H3 |

InChI Key |

IXURVUHDDXFYDR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)C1=CC(=C(C=C1)OC(F)F)OC2CCOC2 |

Origin of Product |

United States |

Foundational & Exploratory

Roflupram's Mechanism of Action in Microglia: An In-depth Technical Guide

Executive Summary

Roflupram, a selective phosphodiesterase 4 (PDE4) inhibitor, demonstrates potent anti-inflammatory and neuroprotective properties by modulating microglial activity. Its core mechanism involves the inhibition of PDE4, leading to an accumulation of intracellular cyclic adenosine monophosphate (cAMP). This primary action triggers multiple downstream signaling cascades that collectively suppress the neuroinflammatory response. Key pathways activated by this compound include the AMP-activated protein kinase (AMPK)/Sirtuin 1 (Sirt1) axis and the induction of autophagy, which leads to the suppression of the NLRP3 inflammasome. These actions result in a significant reduction of pro-inflammatory cytokine production, inhibition of microglial activation, and protection against neuronal cell death. This document provides a detailed overview of these mechanisms, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.

Core Mechanism: PDE4 Inhibition and cAMP Elevation

The foundational mechanism of this compound in microglia is the specific inhibition of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By blocking PDE4, this compound causes an increase in intracellular cAMP levels. Cyclic AMP is a critical second messenger that regulates a wide array of cellular functions, including inflammation. The elevation of cAMP is the initiating event for the downstream anti-inflammatory effects of this compound.

Key Downstream Signaling Pathways

The accumulation of intracellular cAMP initiated by this compound triggers several critical anti-inflammatory signaling pathways within microglia.

This compound treatment leads to the phosphorylation and activation of AMP-activated protein kinase (AMPK) and increases the expression of Sirtuin 1 (Sirt1) in microglia.[1] This pathway is essential for the anti-neuroinflammatory effects of the compound.[1] Activation of the AMPK/Sirt1 axis effectively suppresses the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1] The role of this pathway was confirmed in studies where an AMPK inhibitor (Compound C) blocked the effects of this compound, and a Sirt1 inhibitor (EX527) abolished its anti-inflammatory action.[1]

A significant mechanism of this compound is its ability to induce autophagy in microglial cells.[2][3] This is evidenced by an increase in the level of microtubule-associated protein 1 light chain 3 II (LC3-II) and a decrease in the autophagy substrate p62.[2][3] The induction of autophagy directly suppresses the activation of the NLRP3 inflammasome.[2][4] By inhibiting the inflammasome, this compound blocks the conversion of pro-caspase-1 to its active form, cleaved-caspase-1.[2][3] This, in turn, prevents the maturation and release of the potent pro-inflammatory cytokine IL-1β.[2][3][4] This effect has been observed in microglia stimulated with both LPS and β-amyloid.[2][3]

Elevated cAMP levels are known to activate Protein Kinase A (PKA), which subsequently phosphorylates the cAMP response element-binding protein (CREB). While direct studies on this compound's effect on this specific pathway in microglia are emerging, the activation of CREB is a well-established consequence of PDE4 inhibition.[5][6] Activated CREB functions as a transcription factor that can modulate the expression of genes involved in inflammation and neuronal survival. Treatment with the related PDE4 inhibitor, rolipram, has been shown to increase the expression of both CREB and its phosphorylated active form (pCREB), which is associated with reduced neuroinflammation and improved cognitive outcomes.[5][6]

Summary of Effects on Microglial Function

-

Attenuation of Pro-inflammatory Response: this compound significantly inhibits the activation of microglia, as shown by a decreased expression of the marker Iba1.[1] It robustly suppresses the production and release of key pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, in response to inflammatory stimuli.[1][2][3]

-

Neuroprotection: By suppressing the release of neurotoxic inflammatory mediators from microglia, this compound indirectly protects neurons. In studies using conditioned media from microglia, this compound treatment decreased the apoptosis of neuronal N2a cells.[2][3]

-

Induction of Autophagy: this compound is a potent inducer of autophagy, a cellular process critical for clearing damaged organelles and protein aggregates, which contributes to its anti-inflammatory effects.[2][3]

Quantitative Data Summary

The following tables summarize the observed effects of this compound in various experimental settings.

Table 1: In Vitro Effects of this compound on Microglial Signaling and Function

| Target/Marker | Effect | Model System | Stimulus | Reference |

|---|---|---|---|---|

| Signaling | ||||

| p-AMPK | Increased | BV-2 Cells | LPS | [1] |

| Sirt1 | Increased | BV-2 Cells | LPS | [1] |

| LC3-II | Increased | BV-2 Cells | None | [2][3] |

| p62 | Decreased | BV-2 Cells | None | [2][3] |

| Inflammatory Response | ||||

| IL-6 Expression | Suppressed | BV-2 Cells | LPS | [1] |

| TNF-α Expression | Suppressed | BV-2 Cells | LPS | [1] |

| Iba1 Expression | Decreased | BV-2 & Primary Microglia | LPS | [1] |

| Cleaved-caspase-1 | Blocked | BV-2 Cells | LPS + ATP / Aβ₂₅₋₃₅ | [2][3] |

| Mature IL-1β | Blocked | BV-2 Cells | LPS + ATP / Aβ₂₅₋₃₅ | [2][3] |

| Neuronal Viability |

| Neuronal Apoptosis | Decreased | N2a cells (conditioned media) | Microglia media |[2][3] |

Table 2: In Vivo Effects of this compound

| Outcome Measured | Effect | Animal Model | Reference |

|---|---|---|---|

| IL-1β Production | Suppressed (dose-dependently) | LPS-injected Mice | [2][3] |

| Inflammasome Activation | Reduced | LPS-injected Mice | [2][3] |

| IL-6 & TNF-α Levels | Decreased (cortex & hippocampus) | LPS-challenged Mice | [1] |

| Microglial Activation | Inhibited (cortex & hippocampus) | LPS-challenged Mice | [1] |

| Cognitive Function | Improved | LPS-challenged Mice | [1] |

| Locomotor Recovery | Improved | Spinal Cord Injury (SCI) Mice | [4] |

| Neuronal Death | Reduced | Spinal Cord Injury (SCI) Mice |[4] |

Key Experimental Methodologies

The findings described are based on a range of standard and specialized molecular and cellular biology techniques.

-

Cell Lines: The immortalized murine microglial cell line, BV-2, is commonly used.[1][2][3]

-

Primary Cells: Primary microglial cells are isolated from the cerebral cortices of neonatal mice or rats.[1]

-

Inflammatory Stimuli: To induce a pro-inflammatory state, cells are typically treated with Lipopolysaccharide (LPS, 1 µg/mL) with or without ATP (to activate the inflammasome), or with β-amyloid peptide fragments (e.g., Aβ₂₅₋₃₅).[2][3]

-

Treatment: this compound is added to the cell culture medium at various concentrations, often prior to or concurrently with the inflammatory stimulus.

-

Protocol: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and blocked. Membranes are incubated with primary antibodies against target proteins (e.g., LC3, p62, cleaved-caspase-1, p-AMPK, Sirt1, Iba1, β-actin) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies. Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Protocol: Cells grown on coverslips are fixed with 4% paraformaldehyde, permeabilized with Triton X-100, and blocked with serum. They are then incubated with primary antibodies (e.g., anti-LC3 or anti-Iba1) followed by fluorescently-labeled secondary antibodies. Nuclei are counterstained with DAPI. Images are captured using a fluorescence or confocal microscope to visualize protein localization and morphology (e.g., LC3 puncta formation).[1][2][3]

-

Protocol: The concentration of cytokines (e.g., IL-1β, IL-6, TNF-α) in cell culture supernatants or brain tissue homogenates is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Conclusion and Future Directions

This compound mitigates neuroinflammation through a multi-pronged mechanism of action in microglia. By inhibiting PDE4 and elevating cAMP, it activates potent anti-inflammatory pathways, including the AMPK/Sirt1 axis and autophagy-mediated inflammasome suppression. This leads to a marked reduction in the production of harmful inflammatory mediators and subsequent neuroprotection. These findings strongly support the therapeutic potential of this compound for treating neuroinflammatory and neurodegenerative diseases.

Future research should aim to further elucidate the interplay between the different signaling pathways activated by this compound. Investigating its direct effects on microglial phagocytosis, a key function for debris clearance in the brain, would be a valuable next step. Additionally, exploring the impact of this compound on the diverse polarization states of microglia (e.g., M1 vs. M2 phenotypes) could provide deeper insights into its immunomodulatory capabilities.

References

- 1. This compound, a novel phosphodiesterase 4 inhibitor, inhibits lipopolysaccharide-induced neuroinflammatory responses through activation of the AMPK/Sirt1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound, a Phosphodiesterase 4 Inhibitior, Suppresses Inflammasome Activation through Autophagy in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphodiesterase 4 Inhibitor this compound Suppresses Inflammatory Responses Using Reducing Inflammasome in Microglia After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of Hippocampal CREB by Rolipram Partially Recovers Balance Between TNF-α and IL-10 Levels and Improves Cognitive Deficits in Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of Hippocampal CREB by Rolipram Partially Recovers Balance Between TNF-α and IL-10 Levels and Improves Cognitive Deficits in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

Roflupram: A Technical Guide to a Novel Selective PDE4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roflupram is a selective, orally active, and brain-penetrant phosphodiesterase 4 (PDE4) inhibitor currently in preclinical development.[1][2] By elevating intracellular cyclic adenosine monophosphate (cAMP) levels, this compound exhibits potent anti-inflammatory and neuroprotective effects. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation. The information presented is intended to support further research and development of this compound and other selective PDE4 inhibitors.

Introduction to PDE4 Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE4 family, which consists of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), is specific for the hydrolysis of cAMP. PDE4 enzymes are predominantly expressed in inflammatory and immune cells, as well as in the central nervous system. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and exchange protein activated by cAMP (Epac). This cascade of events ultimately results in the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory molecules.

This compound: Mechanism of Action

This compound exerts its therapeutic effects by selectively inhibiting PDE4, leading to increased intracellular cAMP levels. This primary mechanism triggers several downstream signaling pathways that contribute to its anti-inflammatory and neuroprotective properties.

Two key pathways have been identified:

-

AMPK/Sirt1 Pathway: this compound has been shown to activate AMP-activated protein kinase (AMPK) and increase the expression of Sirtuin 1 (Sirt1).[3] This pathway is crucial for cellular energy homeostasis and has been implicated in the regulation of inflammation and cellular stress responses.

-

TLR4/NF-κB/NLRP3 Inflammasome Pathway: In the context of neuroinflammation, this compound can inhibit the Toll-like receptor 4 (TLR4) signaling pathway.[2] This, in turn, suppresses the activation of nuclear factor-kappa B (NF-κB) and the NLRP3 inflammasome, leading to a reduction in the production of pro-inflammatory cytokines such as IL-1β.[2]

-

Autophagy Induction: this compound has been observed to enhance autophagy in microglial cells.[4] By promoting the degradation of cellular waste and damaged organelles, autophagy can help to resolve inflammation and protect against cellular damage.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related PDE4 inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound and Comparators against PDE4

| Compound | Target | IC50 (nM) | Source |

| This compound | Core catalytic domains of human PDE4 | 26.2 | [5] |

| Rolipram | PDE4A | ~3 | [1] |

| PDE4B | ~130 | [1] | |

| PDE4D | ~240 | [1] | |

| Roflumilast | PDE4B | 0.84 | [6] |

| PDE4D | 0.68 | [6] |

Table 2: Pharmacokinetic Parameters of Related PDE4 Inhibitors

| Compound | Species | Route | Tmax (h) | t1/2 (h) | Bioavailability (%) | Source |

| Rolipram | Human | Oral | 0.5 | 6-8 | 74-77 | [7] |

| Rat | IP | - | - | - | - | |

| Roflumilast | Human | Oral | 1 | ~17 (parent), ~30 (N-oxide metabolite) | ~80 | [8] |

Note: Pharmacokinetic data for this compound is not yet publicly available due to its preclinical stage of development.

Signaling Pathways and Experimental Workflows

PDE4 Signaling Pathway

Caption: Simplified PDE4 signaling pathway.

This compound's Mechanism of Action

References

- 1. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. This compound, a novel phosphodiesterase 4 inhibitor, inhibits lipopolysaccharide-induced neuroinflammatory responses through activation of the AMPK/Sirt1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a Phosphodiesterase 4 Inhibitior, Suppresses Inflammasome Activation through Autophagy in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of (+)-rolipram and (-)-rolipram in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic evaluation of roflumilast - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Roflupram in Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation, a key pathological feature of numerous neurodegenerative and psychiatric disorders, is primarily driven by the activation of resident immune cells in the central nervous system (CNS), namely microglia and astrocytes.[1][2] This activation leads to the production and release of pro-inflammatory cytokines and other mediators that contribute to neuronal damage and dysfunction.[3] Roflupram, a selective phosphodiesterase 4 (PDE4) inhibitor, has emerged as a promising therapeutic agent with potent anti-inflammatory effects in the CNS.[4][5][6] This technical guide provides a comprehensive overview of the role of this compound in mitigating neuroinflammation, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining relevant experimental protocols.

Introduction to this compound and Neuroinflammation

This compound is an orally active and brain-penetrant small molecule that selectively inhibits PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[6] By inhibiting PDE4, this compound elevates intracellular cAMP levels, which in turn activates downstream signaling pathways with profound anti-inflammatory consequences.[7][8] Neuroinflammation is a complex process involving the activation of glial cells and the production of a cascade of inflammatory molecules, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][3] These inflammatory mediators can disrupt neuronal function, impair synaptic plasticity, and ultimately lead to neuronal cell death, contributing to the pathology of diseases such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and spinal cord injury.[7][8][9][10]

Mechanism of Action of this compound in the CNS

This compound exerts its anti-neuroinflammatory effects through a multi-faceted mechanism of action, primarily centered on the modulation of intracellular signaling pathways in microglia and astrocytes.

PDE4 Inhibition and cAMP Elevation

The principal mechanism of this compound is the selective inhibition of PDE4.[6] PDE4 is highly expressed in immune cells, including microglia.[7] Inhibition of PDE4 leads to an accumulation of intracellular cAMP.

Downstream Signaling Pathways

Elevated cAMP levels activate several downstream signaling cascades that collectively suppress the inflammatory response:

-

AMPK/Sirt1 Pathway Activation: this compound has been shown to induce the phosphorylation of AMP-activated protein kinase (AMPK) and increase the expression of Sirtuin 1 (Sirt1).[5] This pathway is crucial for cellular energy homeostasis and has been implicated in the regulation of inflammation. Activation of the AMPK/Sirt1 pathway by this compound leads to a reduction in the production of pro-inflammatory cytokines.[5]

-

Suppression of Inflammasome Activation: this compound can suppress the activation of the NLRP3 inflammasome in microglia.[4][9] This is achieved, at least in part, through the induction of autophagy.[4][11] By enhancing autophagy, this compound promotes the clearance of damaged mitochondria and reduces the activation of caspase-1, a key enzyme in the processing and release of mature IL-1β.[4][11]

-

Modulation of NF-κB Signaling: While not explicitly detailed for this compound in the provided search results, PDE4 inhibitors, in general, are known to inhibit the nuclear factor-kappa B (NF-κB) pathway, a critical transcription factor for pro-inflammatory gene expression.[12][13]

-

Blood-Brain Barrier Integrity: Studies on related PDE4 inhibitors like Roflumilast and Rolipram suggest a protective effect on the blood-brain barrier (BBB).[14][15][16] By stabilizing intercellular junctions in endothelial cells, these inhibitors can reduce BBB permeability, thereby limiting the infiltration of peripheral immune cells and inflammatory mediators into the CNS.[14]

Quantitative Data on this compound's Efficacy

The following tables summarize key quantitative data from in vitro and in vivo studies investigating the anti-neuroinflammatory effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Type | Stimulus | This compound Concentration | Measured Effect | Reference |

| BV-2 microglia | Lipopolysaccharide (LPS) | Not specified | Dose-dependent decrease in nitric oxide (NO) and TNF-α production. IC50 for NO: 311.5 nM; IC50 for TNF-α: 12.2 nM. | [13] |

| BV-2 microglia | LPS + ATP or Aβ25-35 | Not specified | Blocked the conversion of pro-caspase-1 to cleaved-caspase-1 and the production of mature IL-1β. | [4][11] |

| BV-2 microglia | LPS | Not specified | Suppressed the expression of IL-6 and TNF-α. | [5] |

| Primary microglia | LPS | Not specified | Suppressed the expression of IL-6 and TNF-α. | [5] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | This compound Dosage | Measured Effect | Reference |

| LPS-challenged mice | Not specified | Improved cognition and decreased levels of IL-6 and TNF-α in the cortex and hippocampus. | [5] |

| LPS-injected mice | Not specified | Dose-dependently enhanced autophagy, reduced inflammasome activation, and suppressed IL-1β production. | [4] |

| Spinal Cord Injury (SCI) mice | Not specified | Improved functional recovery of locomotor skills, restrained microglial inflammation via inhibition of the NLRP3 inflammasome, and reduced neuronal death. | [9] |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the role of this compound in neuroinflammation.

In Vitro Microglia Activation Assay

-

Cell Culture: Murine microglial cell lines (e.g., BV-2) or primary microglia are cultured in standard media (e.g., DMEM with 10% FBS).[13][17]

-

Stimulation: To induce an inflammatory response, cells are typically stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).[13][18] In some studies, a co-stimulant like ATP is used to activate the inflammasome.[4]

-

This compound Treatment: Cells are pre-treated with varying concentrations of this compound for a certain duration (e.g., 1 hour) before the addition of the inflammatory stimulus.[13]

-

Outcome Measures:

-

Cytokine Quantification: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA).[5]

-

Nitric Oxide (NO) Production: NO levels in the supernatant are quantified using the Griess reagent assay.[13]

-

Western Blotting: Protein expression levels of key signaling molecules (e.g., phosphorylated AMPK, Sirt1, cleaved-caspase-1) and microglial activation markers (e.g., Iba1) are analyzed by Western blotting.[5]

-

Immunofluorescence: Cellular localization and expression of proteins of interest (e.g., LC3 for autophagy) are visualized using immunofluorescence microscopy.[4]

-

In Vivo Models of Neuroinflammation

-

Animal Models:

-

LPS-induced Neuroinflammation: Mice or rats are administered LPS via intraperitoneal (i.p.) injection to induce a systemic inflammatory response that extends to the CNS.[5][17][18]

-

Spinal Cord Injury (SCI): A contusion or compression injury is surgically induced in the spinal cord of rodents to model traumatic neuroinflammation.[9]

-

-

This compound Administration: this compound is typically administered orally or via i.p. injection at specified doses and time points relative to the inflammatory challenge.[5][9]

-

Outcome Measures:

-

Behavioral Assessments: Cognitive function can be assessed using tests like the Morris water maze, while motor function recovery after SCI is evaluated using scoring systems like the Basso Mouse Scale (BMS).[5][9]

-

Tissue Analysis: Animals are euthanized, and brain or spinal cord tissue is collected for analysis.

-

Cytokine Measurement: Cytokine levels in tissue homogenates are quantified by ELISA or qPCR.[5]

-

Immunohistochemistry/Immunofluorescence: Staining of tissue sections for markers of microglial activation (e.g., Iba1), astrogliosis (e.g., GFAP), and neuronal survival (e.g., NeuN) is performed to assess cellular responses to inflammation and treatment.[19]

-

Western Blotting: Protein expression in tissue lysates is analyzed to confirm the in vivo mechanism of action.[5]

-

-

Visualizing the Molecular and Experimental Landscape

Signaling Pathways and Experimental Workflows

dot

References

- 1. Cytokines in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Interaction of Microglia and Astrocytes in the Neurovascular Unit [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a Phosphodiesterase 4 Inhibitior, Suppresses Inflammasome Activation through Autophagy in Microglial Cells [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a novel phosphodiesterase 4 inhibitor, inhibits lipopolysaccharide-induced neuroinflammatory responses through activation of the AMPK/Sirt1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Rolipram Ameliorates Memory Deficits and Depression-Like Behavior in APP/PS1/tau Triple Transgenic Mice: Involvement of Neuroinflammation and Apoptosis via cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The phosphodiesterase-4 inhibitor rolipram reverses Aβ-induced cognitive impairment and neuroinflammatory and apoptotic responses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phosphodiesterase 4 Inhibitor this compound Suppresses Inflammatory Responses Using Reducing Inflammasome in Microglia After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DSpace [repository.tcu.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Differential effects of two phosphodiesterase 4 inhibitors against lipopolysaccharide-induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Treatment with BBB022A or rolipram stabilizes the blood-brain barrier in experimental autoimmune encephalomyelitis: an additional mechanism for the therapeutic effect of type IV phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Blood-Brain Barrier Rescue by Roflumilast After Transient Global Cerebral Ischemia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Propofol inhibits neuroinflammation and metabolic reprogramming in microglia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neuroinflammatory response to experimental stroke is inhibited by eriodictyol - PubMed [pubmed.ncbi.nlm.nih.gov]

Roflupram's Activation of the AMPK/Sirt1 Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of roflupram, a selective phosphodiesterase 4 (PDE4) inhibitor, with a specific focus on its role in activating the AMP-activated protein kinase (AMPK) and Sirtuin 1 (Sirt1) signaling pathway. This pathway is of significant interest due to its therapeutic potential in neuroinflammatory and metabolic diseases. This document synthesizes findings from preclinical studies, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades and workflows.

Core Mechanism of Action: From PDE4 Inhibition to Gene Expression

This compound is a novel, selective, and brain-penetrant inhibitor of phosphodiesterase 4 (PDE4), with an IC50 of 26.2 nM for the core catalytic domains of human PDE4.[1] By inhibiting PDE4, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to its intracellular accumulation.[1][2] This elevation in cAMP is a critical initiating event that triggers a cascade of downstream signaling events, culminating in the activation of AMPK and the subsequent upregulation of Sirt1.[1][2][3] This pathway has been shown to be central to the anti-inflammatory and neuroprotective effects of this compound, particularly in the context of neuroinflammation mediated by microglial cells.[1][3]

The activation of the AMPK/Sirt1 axis by this compound has been demonstrated to suppress the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in both in vitro and in vivo models of lipopolysaccharide (LPS)-induced inflammation.[1] Furthermore, the essential role of this pathway is confirmed by studies using specific inhibitors. The effects of this compound are blocked by the AMPK inhibitor, Compound C, and the Sirt1 inhibitor, EX527, underscoring the dependency of this compound's anti-inflammatory action on the integrity of the AMPK/Sirt1 signaling cascade.[1]

Signaling Pathway and Experimental Workflow Visualization

To elucidate the molecular interactions and experimental processes, the following diagrams are provided.

Caption: this compound signaling pathway.

Caption: In vitro experimental workflow.

Quantitative Data Summary

The following tables summarize the quantitative findings from studies investigating the effects of this compound and related PDE4 inhibitors on the AMPK/Sirt1 pathway and inflammatory markers.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated BV-2 Microglial Cells

| Treatment Group | IL-6 Concentration (pg/mL) | TNF-α Concentration (pg/mL) |

| Control | Undetectable | Undetectable |

| LPS (1 µg/mL) | Markedly Increased | Markedly Increased |

| LPS + this compound (10 µM) | Significantly Decreased vs. LPS | Significantly Decreased vs. LPS |

Data are qualitative summaries from Li et al., 2021, as specific numerical values were not available in the abstract.[1]

Table 2: Effect of this compound on AMPK and Sirt1 Protein Levels in LPS-stimulated BV-2 Microglial Cells

| Treatment Group | p-AMPK/AMPK Ratio (Fold Change) | Sirt1 Protein Expression (Fold Change) |

| Control | 1.0 | 1.0 |

| LPS (1 µg/mL) | ~1.0 | Decreased |

| LPS + this compound (10 µM) | Increased vs. Control and LPS | Increased vs. LPS |

Data are inferred from Western blot representations in related studies.[1][4] this compound induces the phosphorylation of AMPK and the expression of Sirt1.[1]

Detailed Experimental Protocols

The following are detailed protocols for key experiments cited in the investigation of this compound's effects on the AMPK/Sirt1 pathway.

Cell Culture and Treatment of BV-2 Microglial Cells

This protocol is based on methodologies described for studying neuroinflammation in microglial cell lines.[5][6]

-

Cell Line: BV-2 immortalized murine microglial cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol:

-

Seed BV-2 cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 24-well plates with coverslips for immunofluorescence, 96-well plates for viability assays).

-

Allow cells to adhere and reach 70-80% confluency.

-

Pre-treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for cytokine analysis, shorter time points for signaling pathway activation).

-

Harvest cell lysates for Western blotting or supernatants for ELISA. Fix cells for immunofluorescence.

-

Western Blotting for p-AMPK and Sirt1

This protocol is a composite based on standard Western blotting procedures and specific reagents mentioned in relevant literature.[1][7]

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: BCA protein assay.

-

Protocol:

-

Wash treated cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine protein concentration of the supernatant.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE (e.g., 10% acrylamide gel) and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Rabbit anti-phospho-AMPKα (Thr172) (e.g., Cell Signaling Technology, #2535)

-

Rabbit anti-AMPKα (e.g., Cell Signaling Technology, #2532)

-

Rabbit anti-Sirt1 (e.g., Cell Signaling Technology, #9475)

-

Mouse anti-β-actin (e.g., as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect chemiluminescence using an imaging system.

-

Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to the loading control.

-

Immunofluorescence for Microglial Activation (Iba1)

This protocol is based on standard immunofluorescence procedures for cultured cells and brain tissue sections, specifically for the microglial marker Iba1.[8][9]

-

Fixation: 4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization: 0.25% Triton X-100 in PBS.

-

Blocking: 5% Normal Goat Serum in PBS.

-

Protocol for Cultured Cells on Coverslips:

-

Wash treated cells on coverslips with PBS.

-

Fix with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize with 0.25% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block for 1 hour at room temperature.

-

Incubate with primary antibody against Iba1 (e.g., rabbit anti-Iba1) diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI.

-

Mount coverslips on slides with anti-fade mounting medium.

-

Visualize using a fluorescence microscope.

-

ELISA for IL-6 and TNF-α

This protocol describes a general procedure for sandwich ELISA, as would be performed using commercially available kits.[10][11]

-

Sample: Cell culture supernatants or brain tissue homogenates.

-

Reagents: Commercial ELISA kit for mouse IL-6 or TNF-α.

-

Protocol:

-

Prepare standards and samples according to the kit manufacturer's instructions.

-

Add 100 µL of standards and samples to the wells of the antibody-pre-coated microplate.

-

Incubate for 2 hours at room temperature.

-

Wash the wells four times with the provided wash buffer.

-

Add 100 µL of biotin-conjugated detection antibody to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the wells four times.

-

Add 100 µL of Streptavidin-HRP reagent to each well.

-

Incubate for 30 minutes at room temperature in the dark.

-

Wash the wells four times.

-

Add 100 µL of TMB substrate solution to each well.

-

Incubate for 15-20 minutes at room temperature in the dark.

-

Add 50 µL of stop solution to each well.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the concentrations of IL-6 and TNF-α in the samples by comparison to the standard curve.

-

Conclusion

This compound represents a promising therapeutic agent that exerts its effects through the modulation of the AMPK/Sirt1 signaling pathway. Its ability to increase intracellular cAMP levels through the selective inhibition of PDE4 initiates a cascade that leads to the activation of the cellular energy sensor AMPK and the subsequent upregulation of the deacetylase Sirt1. This pathway is instrumental in mediating the anti-inflammatory effects of this compound, including the suppression of key pro-inflammatory cytokines. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other modulators of this critical signaling network. Further studies are warranted to translate these preclinical findings into clinical applications for neuroinflammatory and metabolic diseases.

References

- 1. This compound, a novel phosphodiesterase 4 inhibitor, inhibits lipopolysaccharide-induced neuroinflammatory responses through activation of the AMPK/Sirt1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphodiesterase 4 inhibitor activates AMPK-SIRT6 pathway to prevent aging-related adipose deposition induced by metabolic disorder | Aging [aging-us.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. BV2 Cell Culture & Gene Editing Tips | Ubigene [ubigene.us]

- 7. AMPK regulates energy metabolism through the SIRT1 signaling pathway to improve myocardial hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Roflupram's Suppression of Inflammasome Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the suppression of inflammasome activation by Roflupram, a selective phosphodiesterase 4 (PDE4) inhibitor. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

This compound has been identified as a potent suppressor of the NLRP3 inflammasome, a key component of the innate immune system involved in the pathogenesis of numerous inflammatory diseases.[1][2][3] The primary mechanism of action involves the induction of autophagy in microglial cells, which in turn leads to the inhibition of inflammasome activation and a subsequent reduction in the release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[4][5][6]

As a PDE4 inhibitor, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP).[7] This elevation in cAMP is associated with the activation of signaling pathways that promote autophagy, a cellular process for degrading and recycling damaged organelles and proteins.[4][5][6] The enhancement of autophagy by this compound has been shown to be crucial for its anti-inflammatory effects, as inhibition of autophagy reverses the suppression of inflammasome activation.[4][6]

The suppression of the NLRP3 inflammasome by this compound occurs through the inhibition of multiple key steps in the activation cascade. This includes a reduction in the conversion of pro-caspase-1 to its active form, cleaved-caspase-1, and a decrease in the production of mature IL-1β.[4][6] Furthermore, treatment with this compound has been observed to decrease the protein levels of NLRP3 and pro-IL-1β.[5]

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data from key in vitro and in vivo experiments demonstrating the efficacy of this compound in suppressing inflammasome activation.

Table 1: In Vitro Inhibition of Inflammasome Activation in BV-2 Microglial Cells

| Treatment Group | Cleaved Caspase-1 (relative to β-actin) | Mature IL-1β (relative to β-actin) | NLRP3 (relative to β-actin) | Pro-IL-1β (relative to β-actin) |

| Control (Vehicle) | Baseline | Baseline | Baseline | Baseline |

| LPS + ATP | Increased | Increased | Increased | Increased |

| LPS + ATP + this compound | Significantly Reduced | Significantly Reduced | Reduced | Reduced |

| Aβ₂₅₋₃₅ | Increased | Increased | Increased | Increased |

| Aβ₂₅₋₃₅ + this compound | Significantly Reduced | Significantly Reduced | Reduced | Reduced |

Data are represented as qualitative changes based on the findings in the cited literature. For specific quantitative values, please refer to the original publication.[5]

Table 2: In Vivo Suppression of IL-1β Production in LPS-Injected Mice

| Treatment Group | IL-1β Levels in Brain Tissue |

| Control (Saline) | Baseline |

| LPS | Significantly Increased |

| LPS + this compound (dose-dependent) | Dose-dependently Reduced |

Data are represented as qualitative changes based on the findings in the cited literature. For specific quantitative values, please refer to the original publication.[4][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

Cell Culture and Treatment

-

Cell Line: BV-2 microglial cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Inflammasome Activation: To activate the NLRP3 inflammasome, cells were primed with lipopolysaccharide (LPS) (1 µg/mL) for 4 hours, followed by stimulation with ATP (5 mM) for 1 hour or with β-amyloid 25-35 (Aβ₂₅₋₃₅) (20 µM) for 6 hours.

-

This compound Treatment: this compound was added to the cell culture medium at various concentrations 1 hour prior to the addition of LPS.

Western Blot Analysis

-

Protein Extraction: Cells were lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes were blocked with 5% non-fat milk and then incubated with primary antibodies against caspase-1, IL-1β, NLRP3, LC3-II, p62, and β-actin overnight at 4°C.

-

Detection: After washing, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies, and protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Collection: Cell culture supernatants or homogenized brain tissues were collected.

-

Assay Procedure: The concentration of mature IL-1β was measured using a commercially available ELISA kit according to the manufacturer's instructions.

Immunofluorescence

-

Cell Fixation and Permeabilization: Cells grown on coverslips were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Staining: Cells were blocked with goat serum and then incubated with a primary antibody against LC3. After washing, cells were incubated with a fluorescently labeled secondary antibody.

-

Imaging: The formation of LC3 puncta, indicative of autophagy, was visualized using a fluorescence microscope.

Animal Studies

-

Animals: C57BL/6 mice were used for in vivo experiments.

-

LPS Challenge: Mice were intraperitoneally injected with LPS (1 mg/kg) to induce systemic inflammation.

-

This compound Administration: this compound was administered orally at different doses 1 hour before the LPS injection.

-

Tissue Collection: Brain tissues were collected for Western blot and ELISA analysis after a specified time.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound inhibits PDE4, leading to increased cAMP, which induces autophagy and suppresses NLRP3 inflammasome activation.

Caption: Canonical NLRP3 inflammasome activation pathway initiated by PAMPs or DAMPs.

Caption: A streamlined workflow for the detection of specific proteins by Western blot.

This technical guide provides a foundational understanding of how this compound suppresses inflammasome activation. The presented data, protocols, and diagrams are intended to support further research and development in the field of anti-inflammatory therapeutics.

References

- 1. Phosphodiesterase 4 Inhibitor this compound Suppresses Inflammatory Responses Using Reducing Inflammasome in Microglia After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]

- 3. Frontiers | NLRP3 inflammasome and its inhibitors: a review [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound, a Phosphodiesterase 4 Inhibitior, Suppresses Inflammasome Activation through Autophagy in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Roflupram: A Technical Guide to its Anti-Inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roflupram, a selective phosphodiesterase 4 (PDE4) inhibitor, has emerged as a promising therapeutic candidate for a range of inflammatory conditions, particularly those with a neuroinflammatory component. By elevating intracellular cyclic adenosine monophosphate (cAMP) levels, this compound modulates multiple signaling pathways, leading to a potent suppression of pro-inflammatory mediators. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its therapeutic potential.

Introduction

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic and debilitating diseases. A key enzyme family involved in the inflammatory cascade is the phosphodiesterase 4 (PDE4) family, which is predominantly expressed in immune and inflammatory cells.[1] Inhibition of PDE4 elevates intracellular cAMP, a critical second messenger that can suppress the production of a wide array of pro-inflammatory cytokines.[2] this compound is a novel and selective PDE4 inhibitor that has demonstrated significant anti-inflammatory properties in various preclinical models.[3] This document serves as a comprehensive resource for researchers and drug development professionals, consolidating the current understanding of this compound's anti-inflammatory profile.

Mechanism of Action: A Multi-Pathway Approach

This compound exerts its anti-inflammatory effects through the inhibition of PDE4, leading to an increase in intracellular cAMP. This primary mechanism triggers a cascade of downstream events that collectively suppress inflammatory responses. The key signaling pathways modulated by this compound are detailed below.

AMPK/Sirt1 Pathway Activation

This compound has been shown to activate the AMP-activated protein kinase (AMPK) and Sirtuin 1 (Sirt1) pathway.[3] This pathway is a crucial regulator of cellular energy homeostasis and has been implicated in the control of inflammation. Activation of AMPK and Sirt1 by this compound leads to the inhibition of pro-inflammatory gene expression.[3]

Inhibition of the NLRP3 Inflammasome

The "nucleotide-binding domain, leucine-rich-containing family, pyrin domain-containing-3" (NLRP3) inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[4][5] this compound has been demonstrated to suppress the activation of the NLRP3 inflammasome, thereby reducing the release of mature IL-1β.[5][6]

Induction of Autophagy

Autophagy is a cellular process responsible for the degradation of damaged organelles and proteins, and it has been shown to play a role in regulating inflammation. This compound treatment enhances autophagy in microglial cells, which contributes to the suppression of inflammasome activation and the subsequent release of IL-1β.[6][7]

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in several preclinical studies. The following tables summarize key findings.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Inflammatory Stimulus | Measured Parameter | This compound Concentration | Result | Reference |

| BV-2 Microglia | Lipopolysaccharide (LPS) | TNF-α expression | Dose-dependent | Significant suppression | [3] |

| BV-2 Microglia | Lipopolysaccharide (LPS) | IL-6 expression | Dose-dependent | Significant suppression | [3] |

| BV-2 Microglia | LPS + ATP | IL-1β production | Not specified | Blocked increase | [6] |

| BV-2 Microglia | Aβ25-35 | IL-1β production | Not specified | Blocked increase | [6] |

| Primary Microglia | Knockdown of PDE4B | Inflammasome activation | N/A | Decreased activation | [6] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Condition | This compound Treatment | Measured Parameter | Result | Reference |

| Mice | LPS-induced neuroinflammation | Not specified | IL-6 levels (cortex & hippocampus) | Decreased | [3] |

| Mice | LPS-induced neuroinflammation | Not specified | TNF-α levels (cortex & hippocampus) | Decreased | [3] |

| Mice | Spinal Cord Injury (SCI) | Not specified | NLRP3 inflammasome | Inhibition | [4][5] |

| Mice | Spinal Cord Injury (SCI) | Not specified | Caspase-1-dependent IL-1β | Reduction | [4][5] |

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the anti-inflammatory effects of this compound.

In Vitro Microglial Cell Assays

-

Cell Culture: BV-2 microglial cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[8]

-

Inflammatory Stimulation: Cells are typically stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[8] In some experiments, a second stimulus like ATP is used to activate the NLRP3 inflammasome.[6]

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations prior to or concurrently with the inflammatory stimulus.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[3]

-

Western Blotting: To assess the activation of signaling pathways, cell lysates are subjected to SDS-PAGE and transferred to a membrane. Specific antibodies are used to detect proteins of interest, such as phosphorylated AMPK, Sirt1, NLRP3, and cleaved caspase-1.[9][10]

-

Immunofluorescence: To visualize cellular processes like autophagy, cells are fixed, permeabilized, and stained with antibodies against markers like LC3.[7]

In Vivo Animal Models

-

Animal Models: Commonly used models include LPS-induced systemic inflammation in mice to study neuroinflammation and surgical models of spinal cord injury (SCI) in mice or rats.[3][5]

-

This compound Administration: this compound can be administered via various routes, including intraperitoneal injection or oral gavage.

-

Behavioral Assessments: In models like SCI, functional recovery can be assessed using locomotor rating scales (e.g., BBB score).[4]

-

Tissue Collection and Analysis: At the end of the experiment, animals are euthanized, and tissues of interest (e.g., brain, spinal cord) are collected.

-

Homogenization and Cytokine Measurement: Tissues are homogenized, and cytokine levels are measured by ELISA.[3]

-

Immunohistochemistry/Immunofluorescence: Tissue sections are stained with specific antibodies to identify and quantify inflammatory cells (e.g., microglia) and markers of inflammation.[9]

Conclusion

This compound demonstrates potent anti-inflammatory effects in a variety of preclinical models. Its ability to modulate multiple key inflammatory pathways, including the AMPK/Sirt1 pathway, the NLRP3 inflammasome, and autophagy, underscores its potential as a therapeutic agent for a range of inflammatory disorders. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this promising compound. Future studies should focus on elucidating the precise dose-response relationships in different disease models and transitioning these promising preclinical findings into clinical evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Rolipram-loaded PgP nanoparticle reduces secondary injury and enhances motor function recovery in a rat moderate contusion SCI model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury | PLOS One [journals.plos.org]

- 5. Phosphodiesterase 4 Inhibitor this compound Suppresses Inflammatory Responses Using Reducing Inflammasome in Microglia After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The phosphodiesterase inhibitor rolipram delivered after a spinal cord lesion promotes axonal regeneration and functional recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a Phosphodiesterase 4 Inhibitior, Suppresses Inflammasome Activation through Autophagy in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a novel phosphodiesterase 4 inhibitor, inhibits lipopolysaccharide-induced neuroinflammatory responses through activation of the AMPK/Sirt1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Roflupram for Tinnitus and Hippocampal Neuroinflammation: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tinnitus, the phantom perception of sound, is a prevalent and often debilitating condition with limited effective treatments. Emerging evidence points to a strong association between tinnitus pathophysiology and neuroinflammatory processes within the central auditory pathway, including the hippocampus.[1][2][3] This technical guide provides an in-depth analysis of Roflupram, a selective phosphodiesterase 4 (PDE4) inhibitor, as a potential therapeutic agent for tinnitus by targeting hippocampal neuroinflammation. We consolidate preclinical findings, detail experimental methodologies, and visualize the molecular pathways and experimental workflows to offer a comprehensive resource for the scientific community.

Introduction: The Neuroinflammatory Basis of Tinnitus

Tinnitus is increasingly understood not just as a peripheral auditory system failure but as a consequence of complex central nervous system remodeling.[1][4] Cochlear damage, often initiated by noise exposure, can trigger a cascade of events leading to aberrant neuronal activity and plasticity in auditory processing centers.[4][5] A critical component of this central pathology is neuroinflammation, characterized by the activation of microglia—the resident immune cells of the brain—and the subsequent release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[2][3][6][7]

The hippocampus, a brain region crucial for memory and learning, has been implicated in the persistence and distress associated with tinnitus. Studies in animal models of noise-induced tinnitus have revealed significant neuroinflammatory responses within the hippocampus.[8] This inflammatory state is believed to contribute to the synaptic imbalance and neuronal hyperactivity that underlie the phantom sound perception.[6][9] Therefore, targeting this neuroinflammatory cascade presents a promising therapeutic strategy.

This compound is a novel, potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound elevates intracellular cAMP levels, which in turn activates signaling pathways known to have potent anti-inflammatory effects. This whitepaper will explore the specific mechanisms by which this compound mitigates neuroinflammation and its demonstrated efficacy in a preclinical model of tinnitus.

Mechanism of Action: this compound's Anti-Inflammatory Pathways

This compound's therapeutic potential stems from its ability to modulate multiple inflammatory signaling cascades. Its primary action is the inhibition of PDE4, which initiates a series of downstream effects.

The Central Role of the cAMP Pathway

Inhibition of PDE4 by this compound prevents the breakdown of cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA) and Exchange protein activated by cAMP (EPAC), which mediate a broad range of cellular responses, including the down-regulation of inflammatory gene expression.

Inhibition of the TLR4/NF-κB/NLRP3 Inflammasome Pathway

A key mechanism for this compound's anti-neuroinflammatory effect in the context of noise-induced tinnitus is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[8] Noise-induced cellular stress can trigger TLR4, leading to the activation of the transcription factor NF-κB. NF-κB then promotes the expression of components of the NLRP3 inflammasome, a multi-protein complex that activates Caspase-1, leading to the maturation and release of the potent pro-inflammatory cytokine IL-1β.[8] this compound has been shown to suppress this entire cascade, reducing microglial activation and subsequent inflammation in the hippocampus.[8]

Preclinical Evidence in a Noise-Induced Tinnitus Model

A pivotal study investigated the effects of this compound in a mouse model of noise-induced tinnitus, focusing specifically on neuroinflammation in the hippocampus.[8] This study provides the most direct evidence to date for this compound's potential in treating tinnitus.

Experimental Workflow

The study followed a structured workflow to induce tinnitus, administer treatment, and assess behavioral and molecular outcomes.

Data Presentation

The following tables summarize the experimental protocol and key findings from the study by Luo et al., as described in the available abstract.[8]

Table 1: Experimental Protocols

| Parameter | Description |

|---|---|

| Animal Model | C57BL/6 mice. |

| Tinnitus Induction | Exposure to 100 dB Sound Pressure Level (SPL) noise for 2 hours. |

| Treatment Groups | 1. Control (No noise exposure) 2. Noise-Exposed + Vehicle 3. Noise-Exposed + this compound |

| Drug Administration | Daily administration for 7 days post-noise exposure. (Route and dosage not specified in abstract). |

| Behavioral Assay | Gap-Prepulse Inhibition of Acoustic Startle (GPIAS) to assess tinnitus-like behavior. |

| Hearing Assessment | Auditory Brainstem Response (ABR) to measure auditory thresholds. |

| Neuroinflammation | Immunohistochemistry and immunofluorescence to assess microglia activation in the hippocampus. |

| Molecular Analysis | qPCR and Western Blot to quantify the mRNA and protein expression of TLR4, NF-κB, NLRP3, Caspase-1, and IL-1β in the hippocampus. |

Table 2: Summary of Quantitative Outcomes (Note: Specific numerical data is not available in the published abstract. Qualitative changes are reported based on the abstract's text.[8])

| Outcome Measure | Control Group | Noise + Vehicle Group | Noise + this compound Group |

| Auditory Threshold (ABR) | Normal | No Significant Difference | No Significant Difference |

| Tinnitus Behavior (GPIAS%) | High (Normal Inhibition) | Significantly Decreased | Increased (Inhibition Restored) |

| Microglia Activation | Low / Resting State | Significantly Increased | Inhibited / Reduced |

| TLR4 Expression | Baseline | Significantly Increased | Significantly Decreased |

| NF-κB Expression | Baseline | Significantly Increased | Significantly Decreased |

| NLRP3 Expression | Baseline | Significantly Increased | Significantly Decreased |

| Caspase-1 Expression | Baseline | Significantly Increased | Significantly Decreased |

| IL-1β Expression | Baseline | Significantly Increased | Significantly Decreased |

The results indicate that noise exposure successfully induced tinnitus-like behavior (decreased GPIAS) and a robust neuroinflammatory response in the hippocampus without causing a permanent threshold shift.[8] Treatment with this compound for 7 days reversed the tinnitus-like behavior and significantly suppressed the expression of all measured components of the TLR4/NF-κB/NLRP3 inflammasome pathway.[8]

Detailed Experimental Methodologies

A clear understanding of the experimental techniques is crucial for interpreting the data and for designing future studies.

-

Noise-Induced Tinnitus Modeling: This is a common method where animals are exposed to high-intensity sound (e.g., 100-116 dB SPL) for a defined period.[8] This exposure can cause cochlear damage and subsequent central auditory system changes that lead to a tinnitus percept, which can then be assessed behaviorally.

-

Gap-Prepulse Inhibition of the Acoustic Startle (GPIAS): This is the standard behavioral test for tinnitus in animals.[2][3] It operates on the principle that a startlingly loud noise will elicit a "startle" reflex. This reflex is normally inhibited if a brief, quiet gap in a continuous background noise precedes the loud pulse. The "filling-in" hypothesis suggests that an animal with tinnitus perceives the phantom sound during the silent gap, which impairs its ability to detect the gap and thus reduces the inhibition of the startle reflex. A lower GPIAS percentage is therefore indicative of tinnitus.[8]

-

Auditory Brainstem Response (ABR): ABR is an electrophysiological test used to assess the integrity of the auditory pathway from the cochlea to the brainstem. Electrodes placed on the scalp record neural activity in response to sound clicks. It is used to determine hearing thresholds and to confirm that behavioral changes are not simply due to profound hearing loss.[8]

-

Immunohistochemistry (IHC) & Immunofluorescence (IF): These techniques are used to visualize the presence and location of specific proteins in tissue sections. In this context, they were used to identify markers of microglial activation (e.g., Iba1) in the hippocampus.[8] Antibodies specific to the target protein are applied to the tissue, and a secondary antibody with a fluorescent tag (for IF) or an enzyme that produces a colored product (for IHC) allows for visualization under a microscope. Activated microglia typically exhibit a change in morphology from a ramified, resting state to an amoeboid, active state.

-

Quantitative PCR (qPCR) and Western Blot: These are molecular biology techniques used to quantify gene and protein expression, respectively.

-

qPCR: Measures the amount of a specific mRNA transcript. It was used to determine the expression levels of genes like Tlr4, Nlrp3, and Il1b.[8]

-

Western Blot: Separates proteins by size and uses antibodies to detect the quantity of a specific protein. It was used to confirm that the changes in gene expression translated to changes in the levels of TLR4, NLRP3, Caspase-1, and IL-1β proteins.[8]

-

Conclusion and Future Perspectives

The preclinical evidence strongly suggests that this compound, a PDE4 inhibitor, effectively mitigates tinnitus and the associated hippocampal neuroinflammation in a noise-induced animal model.[8] Its mechanism of action appears to be the suppression of the TLR4/NF-κB/NLRP3 inflammasome pathway, a key driver of sterile inflammation in the central nervous system.[8]

This presents a compelling case for this compound as a candidate for further drug development for tinnitus. Future research should focus on:

-

Dose-Response Studies: Establishing the optimal therapeutic dose and treatment window.

-

Chronic Tinnitus Models: Evaluating the efficacy of this compound in models that more closely mimic the chronic nature of the condition in humans.

-

Safety and Pharmacokinetics: Thoroughly characterizing the safety profile and how the drug is processed in the body, with a focus on its ability to cross the blood-brain barrier.

-

Clinical Trials: Ultimately, well-designed, randomized, placebo-controlled clinical trials are necessary to determine the safety and efficacy of this compound in human patients suffering from tinnitus.

By targeting the underlying neuroinflammatory processes, this compound represents a rational, mechanism-based therapeutic approach that could potentially offer significant relief to millions affected by tinnitus.

References

- 1. Targeting LPS‑induced Neuroinflammation with Puerarin: Mechanistic Insights into the TLR4/NF-κB/NLRP3/IL-1β Pathway [journals.ekb.eg]

- 2. frontiersin.org [frontiersin.org]

- 3. hearing measurements & behavioral tests (tinnitus, GPIAS, Hyperacusis) - Cilcare [cilcare.com]

- 4. The NLRP3 and NLRP1 inflammasomes are activated in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TLR4 Cross-Talk With NLRP3 Inflammasome and Complement Signaling Pathways in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanism of Rolupram reducing neuroinflammation in noise induced tinnitus mice through TLR4/NF kB/NLRP3 protein/caspase-1/IL-1 β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advances in the Study of NOD-Like Receptors in Common Otological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Autophagic Effects of Roflupram in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roflupram is a selective, second-generation phosphodiesterase 4 (PDE4) inhibitor with high affinity for the core catalytic domains of human PDE4, demonstrating an IC50 of 26.2 nM.[1] It is recognized for its ability to penetrate the brain and modulate inflammatory responses.[1][2] Emerging research has highlighted the neuroprotective potential of this compound in various models of neurological and neurodegenerative diseases.[3][4] A key mechanism underlying these protective effects appears to be the modulation of autophagy, the cellular process responsible for the degradation and recycling of damaged organelles and protein aggregates.[3][5][6][7]

This technical guide provides an in-depth overview of the current understanding of this compound's effects on autophagy in neuronal and related cells. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways to facilitate further research and drug development in this area. While direct studies on this compound in neurons are emerging, much of the mechanistic understanding is also informed by studies on related PDE4 inhibitors and in other CNS cell types like microglia.

Core Mechanism of Action

This compound, as a PDE4 inhibitor, functions by preventing the breakdown of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways.[4][8] Increased intracellular cAMP levels lead to the activation of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[9] In the context of neuronal cells, this can influence a wide range of processes including inflammation, synaptic plasticity, and cell survival.[9][10][11]

Recent studies have established a direct link between this compound and the induction of autophagy.[3][5][6] In microglial cells, this compound treatment has been shown to enhance the levels of microtubule-associated protein 1 light chain 3 II (LC3-II), a key marker of autophagosome formation, while decreasing the levels of p62/sequestosome 1 (p62), a substrate of autophagy.[5][6][7] This indicates an active and complete autophagic flux. Furthermore, this compound has been demonstrated to alleviate autophagy defects and reduce motor neuron damage in cellular and animal models of amyotrophic lateral sclerosis (ALS). The neuroprotective effects of this compound in models of Parkinson's disease have also been linked to the activation of lysosomal function.[4]

Quantitative Data on this compound's Effect on Autophagy Markers

The following table summarizes the quantitative effects of this compound on key autophagy markers as reported in the literature. These studies have primarily been conducted in microglial cell lines, which are highly relevant to neuronal health and neuroinflammation, and in motor neuron cell models.

| Cell Type | This compound Concentration | Treatment Duration | Effect on LC3-II | Effect on p62 | Reference |

| BV-2 (microglial cells) | 10 µM | 12 h | Increased protein level | Decreased protein level | [6] |

| NSC34 (motor neuron-like cells) with hSOD1-G93A | Not specified | Not specified | Increased autophagic flow | Reduced SOD1 aggregation | [3] |

| SH-SY5Y (neuroblastoma cells) | 10 µM | Not specified | Enhanced autophagy | Reduced α-synuclein level | [4] |

Proposed Signaling Pathways

The induction of autophagy by this compound in the context of neuronal health is thought to be mediated by several interconnected signaling pathways. As a PDE4 inhibitor, this compound's primary action is to increase intracellular cAMP levels. This increase in cAMP can influence autophagy through both mTOR-dependent and mTOR-independent pathways.

This compound-Mediated Autophagy Induction

The diagram below illustrates the proposed signaling cascade initiated by this compound, leading to the induction of autophagy. Inhibition of PDE4 by this compound increases cAMP, which in turn activates PKA and AMPK. Activated AMPK can then directly phosphorylate and activate ULK1, a key initiator of autophagy, and also inhibit the mTORC1 complex, a major negative regulator of autophagy.

Experimental Protocols

The following are representative protocols for assessing the effect of this compound on autophagy in neuronal or related cell cultures.

Western Blotting for LC3 and p62

This protocol is designed to quantify the changes in the levels of the autophagy markers LC3-II and p62 following this compound treatment.

Materials:

-

Neuronal or microglial cell line (e.g., SH-SY5Y, BV-2)

-

This compound stock solution

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the levels of LC3-II and p62 to the loading control (e.g., β-actin). The ratio of LC3-II to LC3-I is a key indicator of autophagosome formation.

Immunofluorescence for LC3 Puncta Formation

This protocol allows for the visualization of autophagosome formation within cells by detecting the punctate localization of LC3.

Materials:

-

Cells grown on glass coverslips

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibody: Rabbit anti-LC3B

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Plate cells on coverslips in a 24-well plate and treat with this compound or vehicle.

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block with 5% goat serum for 1 hour.

-

Antibody Incubation:

-

Incubate with anti-LC3B primary antibody in blocking solution overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

-

Staining and Mounting:

-

Wash with PBS and counterstain with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

-

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Autophagosome formation is indicated by the presence of distinct, punctate LC3 staining. Quantify the number of LC3 puncta per cell.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on autophagy in neuronal cells.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a potent inducer of autophagy in CNS cell types, which likely contributes to its observed neuroprotective effects. The modulation of autophagy by this compound presents a promising therapeutic strategy for neurodegenerative diseases characterized by protein aggregation and cellular stress.

Future research should focus on:

-

Elucidating the precise molecular mechanisms linking cAMP/PKA/AMPK signaling to autophagy induction in different neuronal subtypes.

-

Investigating the therapeutic potential of this compound in a wider range of neurodegenerative disease models.

-

Conducting in vivo studies to confirm the autophagic effects of this compound in the brain and to assess its impact on disease progression and cognitive outcomes.

This guide provides a foundational understanding for researchers and drug development professionals interested in leveraging the autophagic properties of this compound for the treatment of neurological disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. This compound alleviates autophagy defects and reduces mutant hSOD1-induced motor neuron damage in cell and mouse models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound protects against rotenone-induced neurotoxicity and facilitates α-synuclein degradation in Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]